molecular formula C20H25N5O4S B12298652 1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-

1-Piperidineacetic acid, 4-[[4-[4-(aminoiminomethyl)phenyl]-2-thiazolyl](2-carboxyethyl)amino]-

Cat. No.: B12298652
M. Wt: 431.5 g/mol
InChI Key: GVXHSDJLUCWQLS-SSDVNMTOSA-N
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Description

1-Piperidineacetic acid, 4-[4-[4-(aminoiminomethyl)phenyl]-2-thiazolylamino]- is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidineacetic acid, 4-[4-[4-(aminoiminomethyl)phenyl]-2-thiazolylamino]- typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, piperidine, and various carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Piperidineacetic acid, 4-[4-[4-(aminoiminomethyl)phenyl]-2-thiazolylamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Piperidineacetic acid, 4-[4-[4-(aminoiminomethyl)phenyl]-2-thiazolylamino]- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidineacetic acid, 4-[4-[4-(aminoiminomethyl)phenyl]-2-thiazolylamino]- involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperidine, piperidinone, and spiropiperidines share structural similarities with 1-Piperidineacetic acid, 4-[amino]-.

Uniqueness

1-Piperidineacetic acid, 4-[4-[4-(aminoiminomethyl)phenyl]-2-thiazolylamino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H25N5O4S

Molecular Weight

431.5 g/mol

IUPAC Name

3-[[1-(carboxymethyl)piperidin-4-yl]-[4-[4-[(E)-hydrazinylidenemethyl]phenyl]-1,3-thiazol-2-yl]amino]propanoic acid

InChI

InChI=1S/C20H25N5O4S/c21-22-11-14-1-3-15(4-2-14)17-13-30-20(23-17)25(10-7-18(26)27)16-5-8-24(9-6-16)12-19(28)29/h1-4,11,13,16H,5-10,12,21H2,(H,26,27)(H,28,29)/b22-11+

InChI Key

GVXHSDJLUCWQLS-SSDVNMTOSA-N

Isomeric SMILES

C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)/C=N/N)CC(=O)O

Canonical SMILES

C1CN(CCC1N(CCC(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)C=NN)CC(=O)O

Origin of Product

United States

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